molecular formula C16H19N3O2S B2586268 6-(2-(Cyclopentylthio)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034486-12-7

6-(2-(Cyclopentylthio)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No. B2586268
CAS RN: 2034486-12-7
M. Wt: 317.41
InChI Key: RZYUSFBOZIPFOH-UHFFFAOYSA-N
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Description

6-(2-(Cyclopentylthio)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
BenchChem offers high-quality 6-(2-(Cyclopentylthio)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-(Cyclopentylthio)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Facile Synthesis Routes : A novel approach for synthesizing 1,6‐naphthyridin‐2(1H)‐ones and their derivatives has been established. This includes methods for cyclizing specific precursors to form naphthyridine derivatives, which could potentially apply to the synthesis of 6-(2-(Cyclopentylthio)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile derivatives (Singh & Lesher, 1990).

  • Derivatives as Potential Therapeutics : The synthesis of 5-amino-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridin-2(1H)-one as a non-hepatotoxic, antioxidant agent with moderate human acetylcholinesterase inhibition showcases the therapeutic potential of naphthyridine derivatives in Alzheimer's disease therapy (Balmori et al., 2017).

Chemical Properties and Reactions

  • Heterocycles from Quinuclidine Derivatives : The creation of new quinuclidine derivatives with annelated heterocycles, through treatments with base, showcases the versatility of naphthyridine derivatives in synthesizing complex molecules with potential pharmaceutical applications (Besidsky, Luthman, & Hacksell, 1994).

  • Cyclization of Oxime Derivatives : The cyclization process of oxime derivatives to form naphthyridines demonstrates the chemical reactivity and potential for creating a variety of naphthyridine-based compounds for further research and development (Vijn, Arts, Maas, & Castelijns, 1993).

Potential Applications

  • Microwave Assisted Synthesis : The microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile demonstrates innovative methods for creating compounds with potential as serotonin 5-HT3 receptor antagonists, indicating the role of naphthyridine derivatives in developing new therapeutic agents (Mahesh, Perumal, & Pandi, 2004).

properties

IUPAC Name

6-(2-cyclopentylsulfanylacetyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c17-8-11-7-12-9-19(6-5-14(12)18-16(11)21)15(20)10-22-13-3-1-2-4-13/h7,13H,1-6,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYUSFBOZIPFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(Cyclopentylthio)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

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